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Compound of Interest

3-Chloro-7-methyl-1,6-
Compound Name:

naphthyridine
CAS No.: 2250241-77-9
Cat. No.: B2433629

Get Quote

Technical Monograph: 3-Chloro-7-methyl-1,6-
naphthyridine[1]
Executive Summary

3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9) is a halogenated bicyclic aza-
arene belonging to the 1,6-naphthyridine class.[1] Structurally composed of fused pyridine
rings, this scaffold serves as a high-value pharmacophore in drug discovery, particularly for
kinase inhibitors (e.g., c-Met, Syk, RET) and antibacterial agents. Its specific substitution
pattern—a chlorine atom at position 3 and a methyl group at position 7—enables orthogonal
functionalization: the chlorine serves as an electrophilic handle for cross-coupling (Suzuki,
Buchwald-Hartwig), while the methyl group modulates lipophilicity and can be oxidized to
reactive intermediates.

Part 1: Chemical Identity & Physiochemical Profile
Identifiers & Nomenclature
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Parameter Detail
IUPAC Name 3-Chloro-7-methyl-1,6-naphthyridine
CAS Number 2250241-77-9
C
Molecular Formula H
CIN
Molecular Weight 178.62 g/mol
SMILES Cclcc2cncec(Cl)e2ncl
InChi Key (Predicted) BZUAYTWAYGGYJG-
UHFFFAOYSA-N
** MDL Number** MFCD31697590

Structural Analysis

The 1,6-naphthyridine core consists of a pyridine ring fused to another pyridine ring across the
[b] bond.

¢ Ring A (N1): Contains the 3-Chloro substituent.[1][2][3] This position is electronically
deactivated relative to the 2- or 4-positions but is activated for palladium-catalyzed cross-
coupling due to the inductive effect of the N1 nitrogen.

» Ring B (N6): Contains the 7-Methyl substituent. The nitrogen at position 6 (N6) makes the C5
and C7 positions susceptible to nucleophilic attack, although the methyl group sterically
protects C7 and donates electron density.

Part 2: Synthetic Pathways|[4]

The synthesis of 3-chloro-7-methyl-1,6-naphthyridine is non-trivial due to the need for
regioselective halogenation. The most robust industrial route involves the construction of the
naphthyridine core followed by late-stage functionalization.
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Primary Synthetic Route (Modified Skraup/Sandmeyer
Sequence)

This pathway ensures the correct placement of the methyl group via the starting material and
introduces the chlorine atom via a diazonium intermediate, avoiding isomer mixtures common
in direct halogenation.

Step 1: Core Construction (Skraup Reaction)
e Precursor: 4-Amino-2-methylpyridine.[2][4][5][6]
o Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

e Mechanism: The amine reacts with acrolein (generated in situ from glycerol) to form the 1,6-
naphthyridine core. The 2-methyl group on the pyridine directs cyclization to the nitrogen-
adjacent carbon, yielding 7-methyl-1,6-naphthyridine.

Step 2: Regioselective Nitration
e Reagents: HNO

, H

SO

o Outcome: Electrophilic aromatic substitution occurs preferentially at the 3-position (beta to
the nitrogen in the less electron-deficient ring), yielding 3-nitro-7-methyl-1,6-naphthyridine.

Step 3: Reduction & Sandmeyer Chlorination
e Reduction: Fe/HCl or H

/Pd-C converts the nitro group to an amine (3-amino-7-methyl-1,6-naphthyridine).

e Chlorination: The amine is diazotized (NaNO
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/HCI) to the diazonium salt, followed by displacement with CuCl (Sandmeyer reaction) to
yield the final 3-chloro-7-methyl-1,6-naphthyridine.

Synthetic Workflow Diagram

Glycerol, H2504 HNO3, H2504 Fe, HCL 1. NaNO2, HCl

(Skraup Cyclization) o Nitration @ C3) — Reduction’ . 2. CuCl (Sandmeyer) _ [ERSHEE ARV ERER VI
© 2 @ (CAS 2250241-77-9)

Click to download full resolution via product page

Caption: Step-by-step synthesis of 3-chloro-7-methyl-1,6-naphthyridine from commercially
available aminopyridines.

Part 3: Medicinal Chemistry Applications[5][7][8]
Scaffold Utility & SAR

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved
aqueous solubility and distinct hydrogen-bonding vectors.

» Kinase Inhibition: The N1/N6 nitrogens can accept hydrogen bonds in the ATP-binding
pocket of kinases (e.g., c-Met, RET). The 3-chloro group is typically replaced via Suzuki
coupling to introduce an aryl/heteroaryl "tail" that extends into the solvent-exposed region or
hydrophobic back-pocket.

» Antibacterial Activity: Derivatives of 1,6-naphthyridine (related to nalidixic acid) inhibit
bacterial DNA gyrase. The 7-methyl group can be oxidized to a carboxylic acid or coupled to
solubilizing amines.

Functionalization Logic (Chemo-selectivity)

Researchers utilize the reactivity difference between the C3-Cl and the C7-Methyl positions:

o C3-Position (CI): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille) or
nucleophilic aromatic substitution (S

Ar) if the ring is activated (e.g., N-oxide formation).
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o C7-Position (Methyl): Benzylic-like reactivity. Can be brominated (NBS) to form a reactive
electrophile or oxidized to an aldehyde/acid.

SAR Decision Map

3-Chloro-7-methyl-1,6-naphthyridine

Pd(OAc)2, LigandPd2(dba)3, BINAP Se02, Dioxane
Suzuki Coupling (C3) Buchwald-Hartwig (C3) Se02 Oxidation (C7)
(Ar-B(OH)2) (R-NH2) (Aldehyde Formation)

Kinase Inhibitors Antibacterial Agents
(c-Met, RET) (DNA Gyrase)

Click to download full resolution via product page

Caption: Divergent synthesis pathways for transforming the core scaffold into bioactive
therapeutic candidates.

Part 4: Handling & Safety Protocols
Hazard Identification

o GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
 Signal Word: Warning.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

Storage & Stability

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The compound is stable
but may darken upon prolonged exposure to light or air due to oxidation of the methyl group
or N-oxide formation.
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 Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

Experimental Best Practices

» Reaction Monitoring: The chloro-substituent is prone to hydrolysis under strongly acidic/basic
conditions at high temperatures. Monitor reactions via LC-MS (ESI+) looking for the [M+H]

peak at 179/181 (3:1 isotope ratio).

 Purification: Silica gel chromatography is effective. Use a gradient of DCM/MeOH (0-5%) or
Hexanes/Ethyl Acetate. The basic nitrogens may cause streaking; add 1% Triethylamine or
Ammonia to the eluent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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